molecular formula C4H4O4 B14293543 3-Hydroxy-4-oxobut-2-enoic acid CAS No. 114828-86-3

3-Hydroxy-4-oxobut-2-enoic acid

Cat. No.: B14293543
CAS No.: 114828-86-3
M. Wt: 116.07 g/mol
InChI Key: XAFRURAEAVDJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-oxobut-2-enoic acid is an organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes both hydroxyl and keto functional groups. It serves as a versatile intermediate in organic synthesis and has shown potential in various biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-oxobut-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields. The reaction conditions vary depending on the nature of the methyl ketone substituent. For instance, aryl derivatives react best with tosic acid, while aliphatic substrates react best with pyrrolidine and acetic acid .

Industrial Production Methods: Industrial production of this compound often involves large-scale aldol condensation reactions. The use of optimized reaction conditions and catalysts ensures high yields and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-oxobut-2-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of both hydroxyl and keto functional groups, which make the compound highly reactive.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group to a carboxyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the keto group, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Hydroxy-4-oxobut-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-oxobut-2-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting metabolic pathways and cellular processes. Its reactivity allows it to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

  • 2-Hydroxy-4-(3′-oxo-3′H-benzofuran-2′-yliden)but-2-enoic acid
  • 4-(2-Methoxyphenyl)-2-oxobut-3-enoic acid
  • N-Substituted 4-Aryl-2-Hydroxy-4-Oxobut-2-Enoic Acid Hydrazides

Comparison: Compared to these similar compounds, 3-Hydroxy-4-oxobut-2-enoic acid is unique due to its specific functional groups and reactivity. Its hydroxyl and keto groups provide a versatile platform for various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

114828-86-3

Molecular Formula

C4H4O4

Molecular Weight

116.07 g/mol

IUPAC Name

3-hydroxy-4-oxobut-2-enoic acid

InChI

InChI=1S/C4H4O4/c5-2-3(6)1-4(7)8/h1-2,6H,(H,7,8)

InChI Key

XAFRURAEAVDJRU-UHFFFAOYSA-N

Canonical SMILES

C(=C(C=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.